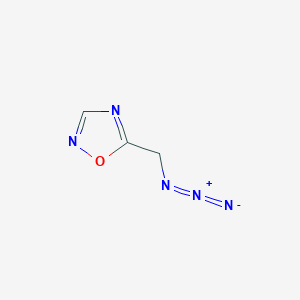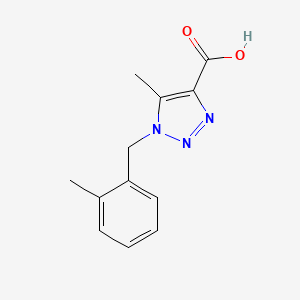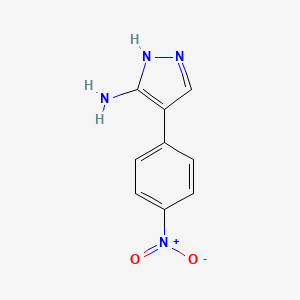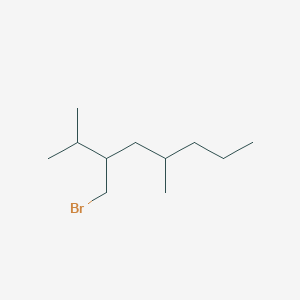
3-(Bromomethyl)-2,5-dimethyloctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,5-dimethyloctane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by the presence of a bromomethyl group attached to a carbon chain with two methyl substituents at the 2nd and 5th positions. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and potential as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethyloctane typically involves the bromination of 2,5-dimethyloctane. This can be achieved through a free radical bromination process using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out under reflux conditions to ensure complete bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,5-dimethyloctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 2,5-dimethyloct-2-ene.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile in excess.
Elimination Reactions: Conducted in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).
Oxidation: Performed using oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Alkenes such as 2,5-dimethyloct-2-ene.
Oxidation: Carboxylic acids like 3-(carboxymethyl)-2,5-dimethyloctane.
科学的研究の応用
3-(Bromomethyl)-2,5-dimethyloctane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active compounds for research in medicinal chemistry and drug discovery.
作用機序
The mechanism by which 3-(Bromomethyl)-2,5-dimethyloctane exerts its effects is primarily through its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to modify other molecules by introducing the alkyl group. This reactivity is exploited in organic synthesis to build more complex structures.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-2,5-dimethyloctane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.
3-(Iodomethyl)-2,5-dimethyloctane: Contains an iodine atom, which is more reactive than bromine due to its larger size and better leaving group ability.
2,5-Dimethyloctane: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-2,5-dimethyloctane is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo.
特性
分子式 |
C11H23Br |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
3-(bromomethyl)-2,5-dimethyloctane |
InChI |
InChI=1S/C11H23Br/c1-5-6-10(4)7-11(8-12)9(2)3/h9-11H,5-8H2,1-4H3 |
InChIキー |
JEOJSVPJDIUYIR-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(CBr)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


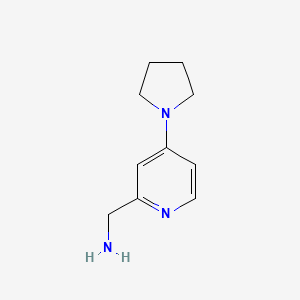
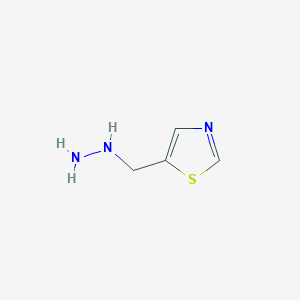
![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)

![6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
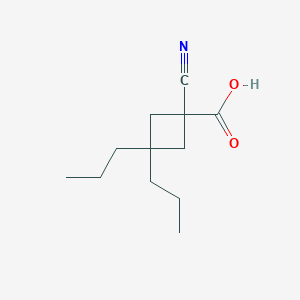
![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)
